3-chloro-N-phenylbutanamide
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Overview
Description
3-chloro-N-phenylbutanamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of butanamide, where a chlorine atom is attached to the third carbon and a phenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-N-phenylbutanamide can be synthesized through a multi-step process. One common method involves the reaction of 3-chlorobutyryl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atom of the 3-chlorobutyryl chloride is replaced by the aniline group, forming the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenylbutanamide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products Formed
Oxidation: N-phenylbutanamide derivatives.
Reduction: N-phenylbutylamine.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-methylbutanamide: Similar structure but with a methyl group instead of a phenyl group.
N-phenylbutanamide: Lacks the chlorine atom on the third carbon.
3-bromo-N-phenylbutanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-chloro-N-phenylbutanamide is unique due to the presence of both a chlorine atom and a phenyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-chloro-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFDIQSUJLHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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